molecular formula C15H17ClN2O5 B3952307 ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate

ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate

Cat. No.: B3952307
M. Wt: 340.76 g/mol
InChI Key: DXHPANJSEMRWAH-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a benzoyl group substituted with chlorine and nitro groups, and an ethyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with ethyl 3-piperidinecarboxylate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature.

    Substitution: Amine or thiol nucleophiles, polar aprotic solvents like dimethylformamide, elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water or aqueous solvent, reflux conditions.

Major Products

    Reduction: Ethyl 1-(2-chloro-4-aminobenzoyl)-3-piperidinecarboxylate.

    Substitution: Ethyl 1-(2-substituted-4-nitrobenzoyl)-3-piperidinecarboxylate.

    Hydrolysis: 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylic acid.

Scientific Research Applications

Ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate can be compared with similar compounds such as:

    Ethyl 2-(2-chloro-4-nitrobenzoyl)amino)benzoate: Similar structure but with a benzoate group instead of a piperidine ring.

    Ethyl 4-(2-chloro-4-nitrobenzoyl)amino)benzoate: Similar structure but with a different substitution pattern on the benzoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 1-(2-chloro-4-nitrobenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5/c1-2-23-15(20)10-4-3-7-17(9-10)14(19)12-6-5-11(18(21)22)8-13(12)16/h5-6,8,10H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHPANJSEMRWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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